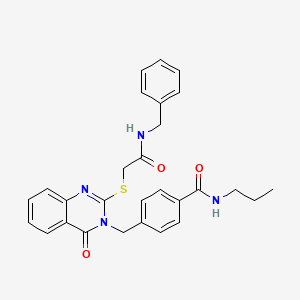
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O3S, with a molecular weight of 436.5 g/mol. The structure includes a quinazoline core, which is known for various biological activities, and a benzylamino group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄N₄O₃S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that similar compounds with quinazoline structures effectively induced apoptosis in various cancer cell lines, including breast and prostate cancer cells .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism. This interference leads to increased apoptosis in cancer cells while sparing normal cells.
Case Studies
-
Study on Pancreatic β-cell Protection
A study focused on the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells found that compounds structurally related to our target compound exhibited significant protective effects. The maximum activity was reported at 100% with an EC50 value of 0.1±0.01μM, indicating high potency in preserving cell viability under stress conditions . -
Antimicrobial Activity
Another investigation into similar thioquinazoline derivatives revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's thioether linkage is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Pharmacological Studies
Pharmacological assessments have shown that compounds like this compound possess low toxicity profiles while exhibiting high efficacy against targeted biological pathways. For instance, in vivo studies demonstrated minimal side effects compared to conventional chemotherapeutics, making it a potential candidate for further development .
Eigenschaften
IUPAC Name |
4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-2-16-29-26(34)22-14-12-21(13-15-22)18-32-27(35)23-10-6-7-11-24(23)31-28(32)36-19-25(33)30-17-20-8-4-3-5-9-20/h3-15H,2,16-19H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZHOALKIERHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














